molecular formula C21H28O4 B13744977 [Isopropylidenebis(p-phenyleneoxy)]dipropanol CAS No. 33393-97-4

[Isopropylidenebis(p-phenyleneoxy)]dipropanol

Cat. No.: B13744977
CAS No.: 33393-97-4
M. Wt: 344.4 g/mol
InChI Key: CPHURRLSZSRQFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Isopropylidenebis(p-phenyleneoxy)]dipropanol typically involves the reaction of bisphenol A with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxy compound, which is subsequently hydrolyzed to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process often involves the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

[Isopropylidenebis(p-phenyleneoxy)]dipropanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[Isopropylidenebis(p-phenyleneoxy)]dipropanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of polymers and advanced materials.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of [Isopropylidenebis(p-phenyleneoxy)]dipropanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of phenyleneoxy groups with the flexibility of propanol chains. This combination allows for versatile applications in various fields, from polymer synthesis to pharmaceutical research .

Properties

CAS No.

33393-97-4

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol

InChI

InChI=1S/C21H28O4/c1-21(2,17-5-9-19(10-6-17)24-15-3-13-22)18-7-11-20(12-8-18)25-16-4-14-23/h5-12,22-23H,3-4,13-16H2,1-2H3

InChI Key

CPHURRLSZSRQFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCCCO)C2=CC=C(C=C2)OCCCO

Origin of Product

United States

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